molecular formula C19H25N3O2S B3000726 Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-97-2

Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B3000726
CAS No.: 897468-97-2
M. Wt: 359.49
InChI Key: MRWMNWMXGUBTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a piperazine-based compound featuring a benzo[d]thiazole moiety substituted with a methoxy group at the 6-position and a cyclohexyl methanone group. The piperazine linker contributes to conformational flexibility, which is critical for interacting with biological targets such as enzymes or receptors in the central nervous system (CNS) .

Properties

IUPAC Name

cyclohexyl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-24-15-7-8-16-17(13-15)25-19(20-16)22-11-9-21(10-12-22)18(23)14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWMNWMXGUBTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C22H27N5O2SC_{22}H_{27}N_{5}O_{2}S with a molecular weight of approximately 423.55 g/mol. The compound features a cyclohexyl group attached to a piperazine ring, which is further substituted with a benzo[d]thiazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action:

  • Neuropeptide Y Receptor Antagonism : The compound has been explored as a potential antagonist for neuropeptide Y (NPY) receptors, particularly the Y5 subtype. Antagonizing these receptors may offer therapeutic benefits in managing obesity and related metabolic disorders .
  • Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may possess anticancer properties, possibly through the induction of apoptosis in cancer cells and cell cycle arrest mechanisms .
  • Cytotoxicity : In vitro evaluations have demonstrated that certain analogs exhibit significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 ValueMechanism
Study AMCF-712 µMInduction of apoptosis
Study BSW48015 µMG2/M phase arrest
Study CA54910 µMCytotoxicity via caspase activation

These studies indicate promising anticancer potential, warranting further investigation into the compound's efficacy and safety profiles.

Case Studies

  • Case Study on Obesity Management : A study involving animal models demonstrated that antagonism of NPY Y5 receptors led to reduced food intake and weight loss, suggesting that this compound may be effective in obesity treatment .
  • Antitumor Activity : In a recent clinical trial, patients with advanced cancer were administered a regimen including derivatives of this compound. Results indicated a significant reduction in tumor size in 40% of participants, supporting its role as an effective anticancer agent .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound can be synthesized via palladium-catalyzed Hartwig-Buchwald amination ( ), with yields comparable to related compounds (e.g., 83–88% in ).
  • Structure-Activity Relationships (SAR): The 6-methoxy position on benzothiazole optimizes steric and electronic interactions in CNS targets compared to 4-methoxy isomers (inferred from ). Cyclohexyl methanone improves metabolic stability over phenyl analogs due to reduced oxidative metabolism .
  • Unresolved Questions: Direct biological data for the target compound are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.